N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its unique properties. MNBA is a fluorescent molecule that can be used as a probe for various biological and chemical processes. In
Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazole derivatives are recognized for their diverse pharmacological properties, making them a focal point in drug discovery and development. These compounds exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. Their structural diversity allows for significant versatility in medicinal chemistry, enabling the design of targeted therapies for numerous diseases.
One of the key areas of interest is the development of benzothiazole derivatives as anticancer agents. Studies have shown that certain benzothiazole compounds possess potent antitumor properties, with mechanisms of action including DNA binding, inhibition of tumor cell proliferation, and induction of apoptosis in cancer cells. The exploration of benzothiazoles in cancer research highlights their potential as novel chemotherapeutic agents, offering alternatives to existing treatments and contributing to the advancement of cancer therapy (M. Bhat & S. L. Belagali, 2020; A. Kamal et al., 2015).
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-23-12-8-11(19(21)22)9-13-15(12)18-16(24-13)17-14(20)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXXWJUQVIOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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